molecular formula C8H10O3 B1371547 2-(5-Methylfuran-2-yl)propanoic acid

2-(5-Methylfuran-2-yl)propanoic acid

Cat. No.: B1371547
M. Wt: 154.16 g/mol
InChI Key: PTZBYFNTSYSKOF-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)propanoic acid is a furan-substituted propanoic acid derivative. The core structure comprises a furan ring (a five-membered aromatic oxygen heterocycle) substituted with a methyl group at the 5-position and a propanoic acid side chain.

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)propanoic acid

InChI

InChI=1S/C8H10O3/c1-5-3-4-7(11-5)6(2)8(9)10/h3-4,6H,1-2H3,(H,9,10)

InChI Key

PTZBYFNTSYSKOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and molecular differences between 2-(5-Methylfuran-2-yl)propanoic acid and related compounds:

Compound Name CAS Number Molecular Formula Substituents on Furan Molecular Weight (g/mol) Key Features
3-(5-Methylfuran-2-yl)propanoic acid 1456-08-2 C₈H₁₀O₃ 5-Methyl 154.17 Propanoic acid at C3 of furan
3-[5-(4-Methylphenyl)furan-2-yl]propanoic acid 23589-06-2 C₁₄H₁₄O₃ 5-(4-Methylphenyl) 230.26 Extended aromatic substituent
2-(5-Benzoylthiophen-2-yl)propanoic acid 33005-95-7 C₁₄H₁₂O₃S 5-Benzoyl (thiophene) 260.31 Thiophene core, benzoyl group

Key Observations :

Positional Isomerism: The placement of the propanoic acid side chain (C2 vs. C3 on the furan) significantly impacts electronic and steric properties.

Substituent Effects :

  • The 4-methylphenyl group in CAS 23589-06-2 introduces steric bulk and lipophilicity, which may influence binding affinity in biological systems .
  • Substitution of furan with thiophene (as in CAS 33005-95-7) alters aromaticity and electron density, affecting reactivity and interaction with biological targets .

Physicochemical Properties

  • Solubility: Propanoic acid derivatives with polar substituents (e.g., hydroxyl or carboxyl groups) generally exhibit higher aqueous solubility. For instance, 3-(5-Methylfuran-2-yl)propanoic acid (C₈H₁₀O₃) is likely more soluble than its phenyl-substituted counterpart (C₁₄H₁₄O₃) due to reduced molecular weight and lipophilicity .
  • Thermal Stability : Furan derivatives with electron-withdrawing groups (e.g., carboxyl) may exhibit lower thermal stability compared to thiophene analogues, which benefit from sulfur’s electron-donating effects .

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